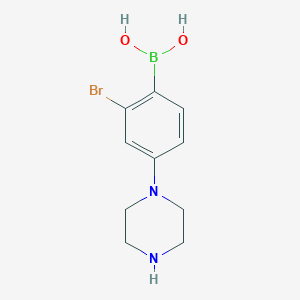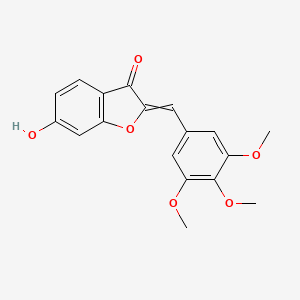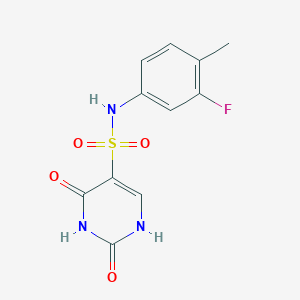
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(piperazin-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Nucleophiles: such as amines for substitution reactions.
Major Products Formed
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted phenyl derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is crucial for its role in synthesizing complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the piperazine moiety.
2-Bromophenylboronic acid: Similar structure but lacks the piperazine moiety and has the bromine atom in a different position.
3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester: Contains a piperazine moiety but has different protecting groups and ester functionalities.
Eigenschaften
Molekularformel |
C10H14BBrN2O2 |
|---|---|
Molekulargewicht |
284.95 g/mol |
IUPAC-Name |
(2-bromo-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13,15-16H,3-6H2 |
InChI-Schlüssel |
RTNBIPRIMUXRCH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide](/img/structure/B14092959.png)
![N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14092964.png)
![8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092969.png)
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092972.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14092975.png)

![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)
![10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B14093000.png)
![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093021.png)

![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093036.png)
![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
![6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093057.png)
